molecular formula C8H7ClN2 B3034181 4-Chloro-7-methyl-1H-indazole CAS No. 1427430-82-7

4-Chloro-7-methyl-1H-indazole

Cat. No.: B3034181
CAS No.: 1427430-82-7
M. Wt: 166.61
InChI Key: KKQGRCQZEJUHAJ-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a chlorine atom at the fourth position and a methyl group at the seventh position of the indazole ring imparts unique chemical properties to this compound.

Scientific Research Applications

4-Chloro-7-methyl-1H-indazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

4-Chloro-7-methyl-1H-indazole is considered hazardous . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 4-Chloro-7-methyl-1H-indazole and similar compounds involve further exploration of their medicinal properties . There is also ongoing research into the regiocontrolled synthesis of substituted imidazoles .

Mechanism of Action

Target of Action

4-Chloro-7-methyl-1H-indazole, like other indazole derivatives, has been found to exhibit a wide range of biological activities . The primary targets of indazole derivatives include enzymes such as cyclo-oxygenase-2 (COX-2) , protein kinase , HIV-protease , monoamine oxidase , and N-myristoyltransferase . These enzymes play crucial roles in various biological processes, including inflammation, cancer progression, HIV infection, neurotransmitter degradation, and protein modification, respectively .

Mode of Action

The interaction of this compound with its targets can result in significant changes in the biological processes controlled by these targets. For instance, as an inhibitor of COX-2, it can reduce the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) , which are involved in inflammation and pain .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting COX-2, it impacts the arachidonic acid pathway , leading to reduced production of pro-inflammatory mediators . Additionally, by inhibiting protein kinase, HIV-protease, monoamine oxidase, and N-myristoyltransferase, it can affect various other pathways related to cell signaling, viral replication, neurotransmission, and protein modification .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets. For example, by inhibiting COX-2, it can reduce inflammation and pain . Other potential effects, based on the known targets of indazole derivatives, could include slowed cancer progression, reduced HIV replication, altered neurotransmitter levels, and changes in protein modification .

Biochemical Analysis

Biochemical Properties

4-Chloro-7-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound may interact with other biomolecules, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair . These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis . It affects key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival. Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, this compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This binding interaction is crucial for its anti-inflammatory effects. Additionally, this compound can modulate the activity of other enzymes and proteins, such as MMPs, by binding to their active sites or allosteric sites . These interactions result in changes in enzyme activity and subsequent cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. In vivo studies have also demonstrated that this compound can have long-term effects on tissue function and homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of this compound is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability, distribution, and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its lipophilicity and affinity for specific binding sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct this compound to specific organelles . The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-5-methylphenylhydrazine with a suitable carbonyl compound, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as copper or palladium may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The chlorine atom at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-indazole: Lacks the methyl group at the seventh position, which may affect its chemical and biological properties.

    7-Methyl-1H-indazole:

    1H-indazole: The parent compound without any substituents, serving as a reference for understanding the effects of chlorine and methyl groups.

Uniqueness

4-Chloro-7-methyl-1H-indazole is unique due to the combined presence of both chlorine and methyl groups, which can enhance its chemical stability, reactivity, and biological activity compared to its unsubstituted or singly substituted counterparts.

Properties

IUPAC Name

4-chloro-7-methyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQGRCQZEJUHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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